烯醇-苯丙酮酸

描述

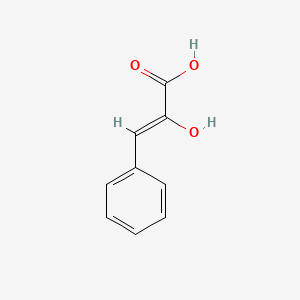

Enol-phenylpyruvate is a chemical species that exists in equilibrium with its keto form, phenylpyruvate. This equilibrium is part of the keto-enol tautomerism, a common chemical phenomenon where a proton shifts between two atoms, typically oxygen and carbon. The enol form is characterized by a hydroxyl group (OH) attached to a carbon that is double-bonded to another carbon, while the keto form has a carbonyl group (C=O).

Synthesis Analysis

The synthesis of enol-phenylpyruvate can be achieved through various methods. One approach involves the functionalization of arene Cr(CO)3 complexes, which leads to the formation of stable enol and ketone forms of phenylpyruvate derivatives . Another method includes the hydrolysis of aromatic Z/E azlactones, which yields phenylpyruvic acid derivatives that can exist as either keto or enol tautomers .

Molecular Structure Analysis

The molecular structure of enol-phenylpyruvate has been studied using NMR spectroscopy and X-ray crystallography. These studies have helped secure the stereostructures of various substrates and potential enol/enolate mimics . Additionally, quantum mechanical calculations have been performed to understand the configurational and conformational preferences of the enol form, highlighting the importance of inter- and intra-molecular hydrogen bonding for stabilization .

Chemical Reactions Analysis

Enol-phenylpyruvate is involved in several enzymatic reactions. For instance, it is a substrate for phenylpyruvate tautomerase, which catalyzes the tautomerization to the less stable (E) enol form . It also plays a role in the enzymatic catalysis by AroA, where it is involved in the biosynthesis of aromatic amino acids . Furthermore, enol-phenylpyruvate derivatives have been identified as potential enzyme inhibitors, particularly for Macrophage Migration Inhibitory Factor (MIF), which is a key molecule in immune and inflammatory processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of enol-phenylpyruvate are influenced by its tautomeric equilibrium. The enol form has been found to be predominant in organic media and solid state, as indicated by spectral data from IR spectroscopy . The enol tautomers also show strong absorption in the UV region, which has been utilized in spectrophotometric methods for the assay of enzymes related to aromatic amino acid transaminations and keto acid oxidation . The stability and reactivity of the enol form can be affected by factors such as conjugation and complexation, as seen in the case of phenylpyruvate derivatives complexed with Cr(CO)3 .

科学研究应用

化学结构和性质

烯醇-苯丙酮酸是一种2-羟基单羧酸,是苯丙酮酸的烯醇形式 . 它由丙烯酸组成,在2位有一个羟基取代基,在3位有一个苯基 . 烯醇-苯丙酮酸的化学式为C9H7O3 .

生物学作用

烯醇-苯丙酮酸已被确定为布朗斯台德酸 . 布朗斯台德酸是一种能够将质子捐赠给受体的分子实体 .

化学反应

烯醇-苯丙酮酸是酮-苯丙酮酸的互变异构体 . 互变异构体是有机化合物的异构体,它们可以快速相互转化 .

生化途径

烯醇-苯丙酮酸参与各种生化途径 . 它具有功能性母体丙酸酯 并且是一种苯丙酮酸 .

生物技术应用

烯醇-苯丙酮酸已用于改善苯丙酮酸还原酶的催化性能 . 这对于生产D-苯乳酸(D-PLA)具有重要意义,D-PLA是一种有价值的手性化合物,在医药、食品和化工行业具有多种应用 .

作用机制

Target of Action

Enol-phenylpyruvate, a derivative of phenylpyruvic acid , primarily targets the aminotransferase enzyme . This enzyme plays a crucial role in the transamination reaction, where it facilitates the conversion of phenylpyruvate to phenylalanine .

Mode of Action

The interaction of enol-phenylpyruvate with its target, the aminotransferase enzyme, results in the conversion of phenylpyruvate to phenylalanine . This reaction requires glutamate . The compound’s mode of action is thus centered around its ability to participate in these biochemical transformations.

Biochemical Pathways

Enol-phenylpyruvate is involved in the biosynthesis of phenolic compounds . It is converted to phenylalanine via a transamination reaction facilitated by the aminotransferase enzyme . Phenylalanine, in turn, serves as a precursor for thousands of vital and specialized compounds . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It is known that enol-phenylpyruvate is a component of several different foods , suggesting that it can be absorbed through dietary intake.

Result of Action

The primary result of enol-phenylpyruvate’s action is the production of phenylalanine . Phenylalanine is a vital component of proteins in all living organisms and serves as a precursor for thousands of additional metabolites . Therefore, the action of enol-phenylpyruvate contributes to the biosynthesis of a wide range of biologically important compounds.

Action Environment

The action of enol-phenylpyruvate can be influenced by various environmental factors. For instance, the compound has been detected in several different foods , suggesting that dietary intake can influence its availability in the body. Additionally, the metabolic pathways in which enol-phenylpyruvate participates may be influenced by factors such as stress .

未来方向

Recent studies show gut microbiota-dependent metabolism of dietary phenylalanine into phenylacetic acid (PAA) is critical in phenylacetylglutamine (PAGln) production, a metabolite linked to atherosclerotic cardiovascular disease (ASCVD) . This suggests that understanding the role of Enol-phenylpyruvate in these processes could be a promising direction for future research .

属性

IUPAC Name |

(Z)-2-hydroxy-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDGUGJNLNLJSR-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enol-phenylpyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

5801-57-0 | |

| Record name | NSC280708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enol-phenylpyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions enol-phenylpyruvate as a potential biomarker influenced by the Schisandra chinensis-Acorus tatarinowii Schott (Sc-At) treatment. What is the significance of enol-phenylpyruvate being regulated towards a normal state in this context?

A: While the specific role of enol-phenylpyruvate in Alzheimer's disease is not fully elucidated in the study [], its identification as a core biomarker regulated by the Sc-At treatment suggests its potential involvement in the disease's metabolic pathways. The study found that Sc-At treatment brought enol-phenylpyruvate levels closer to those observed in healthy controls. This suggests that Sc-At might exert its therapeutic effects, in part, by modulating pathways where enol-phenylpyruvate plays a role. Further research is needed to understand the precise mechanism of action and the significance of this regulation for Alzheimer's disease progression.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)